molecular formula C11H9N3O B512154 2-(furan-2-yl)-1H-1,3-benzodiazol-5-amine CAS No. 37128-74-8

2-(furan-2-yl)-1H-1,3-benzodiazol-5-amine

Cat. No.: B512154
CAS No.: 37128-74-8
M. Wt: 199.21g/mol
InChI Key: VNTKPXBQPUSWQY-UHFFFAOYSA-N
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Description

2-(furan-2-yl)-1H-1,3-benzodiazol-5-amine is a heterocyclic compound that features both a furan ring and a benzodiazole ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both furan and benzodiazole moieties in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-2-yl)-1H-1,3-benzodiazol-5-amine typically involves the condensation of furan-2-carbaldehyde with o-phenylenediamine under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate the formation of the benzodiazole ring.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can also be employed to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(furan-2-yl)-1H-1,3-benzodiazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions often require the use of Lewis acids like aluminum chloride or ferric chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dione derivatives, while reduction of a nitro group can produce the corresponding amine.

Scientific Research Applications

2-(furan-2-yl)-1H-1,3-benzodiazol-5-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

    Medicine: Research is ongoing into its potential use as an anticancer agent, as it has been found to inhibit the growth of certain cancer cell lines.

    Industry: It is used in the development of new materials with unique electronic properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of 2-(furan-2-yl)-1H-1,3-benzodiazol-5-amine involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts bacterial cell wall synthesis by inhibiting key enzymes. In anticancer research, it has been found to induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(furan-2-yl)-1H-benzimidazole: Similar structure but lacks the amine group.

    2-(furan-2-yl)-1H-1,3-benzothiazole: Contains a sulfur atom instead of nitrogen in the benzodiazole ring.

    2-(furan-2-yl)-1H-1,3-benzoxazole: Contains an oxygen atom instead of nitrogen in the benzodiazole ring.

Uniqueness

2-(furan-2-yl)-1H-1,3-benzodiazol-5-amine is unique due to the presence of both the furan and benzodiazole rings, which impart distinct chemical and biological properties. The amine group also provides additional sites for chemical modification, making it a versatile compound for various applications.

Properties

IUPAC Name

2-(furan-2-yl)-3H-benzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c12-7-3-4-8-9(6-7)14-11(13-8)10-2-1-5-15-10/h1-6H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNTKPXBQPUSWQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC3=C(N2)C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2-(2-furyl)-5-nitrobenzimidazole (52 g, 0.2 mole) in 1 liter of absolute ethyl alcohol is reduced (Parr apparatus) using 5 percent palladium on carbon (50 percent wet) catalyst. An uptake of 44 lbs. (100 percent of theory) of hydrogen in one-half hr is noted. After the reduction is complete the catalyst is removed by filtration. The filtrate is used in part D.
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